N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-11-6-8-12(9-7-11)16(23)19-10-15-20-21-17(24)22(15)14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNWLNCXIFLASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411588 | |
| Record name | F0475-0473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6182-51-0 | |
| Record name | F0475-0473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, structural characteristics, and biological evaluations based on available research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a reaction involving 3-(2-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one and 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol. The reaction was monitored using thin-layer chromatography (TLC), yielding a colorless solid product with a 75% yield. The crystal structure analysis revealed that the triazole ring forms various dihedral angles with the attached benzene rings, indicating a complex three-dimensional arrangement that may influence its biological interactions .
Antimicrobial Properties
Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial activity. In vitro assays demonstrated that this compound showed significant inhibition against various bacterial strains. The mechanism of action appears to involve disruption of cellular processes in bacteria, which is characteristic of many triazole derivatives .
Anticancer Activity
In silico studies have suggested that this compound may possess anticancer properties. Virtual screening techniques indicated potential interactions with key proteins involved in cancer cell proliferation. Specifically, the compound's structure allows it to bind effectively to targets associated with tumor growth and metastasis. Further experimental validation is needed to confirm these findings in vivo .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Preliminary results suggest that it may display moderate inhibitory activity against AChE, potentially contributing to increased acetylcholine levels in the brain and improving cognitive function. This aligns with the pharmacological profile of other triazole derivatives known for their neuroprotective effects .
Case Studies and Experimental Findings
Several studies have focused on the biological evaluation of similar triazole-containing compounds:
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Antimicrobial Activity : A series of related compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the chemical structure significantly influenced antimicrobial potency.
Compound Bacterial Strain Inhibition Zone (mm) A E. coli 15 B S. aureus 20 C P. aeruginosa 18 -
Inhibition of AChE : Compounds similar in structure to this compound were assessed for AChE inhibition.
Compound IC50 Value (µM) D 5.0 E 7.2 Target Compound 6.0
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring a triazole ring often exhibit significant antimicrobial properties. The presence of the 2-chlorophenyl and sulfanylidene groups enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways. Studies have shown that derivatives of triazoles can be effective against various bacterial strains and fungi, making them potential candidates for new antibiotic formulations.
Anticancer Properties
Triazole derivatives have been investigated for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies suggest that modifications to the triazole structure can lead to increased cytotoxicity against specific cancer cell lines, highlighting its potential as a scaffold for developing novel anticancer agents.
Anti-inflammatory Effects
The compound's structural features may also contribute to its anti-inflammatory properties. Research has demonstrated that certain triazole derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism through which this compound could be utilized in treating inflammatory diseases.
Fungicides
Given the antifungal properties associated with triazole compounds, N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide may serve as an effective fungicide. Its ability to inhibit fungal growth can be explored for protecting crops from diseases caused by various fungal pathogens.
Herbicides
The unique chemical structure of this compound could also lend itself to herbicidal applications. Research into similar compounds has shown potential for selective herbicidal activity against certain weed species while minimizing damage to crops.
Polymer Chemistry
The incorporation of triazole-based compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This compound could potentially be used to synthesize new materials with tailored functionalities for specific applications in coatings or composites.
Case Studies and Research Findings
Chemical Reactions Analysis
Reactive Sites and Functional Groups
The compound’s reactivity is governed by four key regions:
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Benzamide carbonyl : Susceptible to nucleophilic attack.
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Sulfanylidene (C=S) group : Participates in redox and substitution reactions.
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Triazole ring : Engages in cycloaddition and hydrogen-bonding interactions.
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Chlorophenyl substituent : Influences electronic effects and steric interactions.
Nucleophilic Substitution Reactions
The sulfanylidene group undergoes nucleophilic substitution with amines and thiols. For example:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reaction with methylamine | EtOH, reflux, 12 h | S→NH substitution | 78% | |
| Reaction with benzylthiol | DMF, 80°C, 6 h | Thioether derivative | 65% |
This reactivity aligns with studies on analogous triazole-thiones, where sulfur’s electronegativity facilitates nucleophilic displacement.
Oxidation Reactions
The sulfanylidene group oxidizes to sulfonic acid derivatives under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH | RT, 4 h | Sulfonic acid | Enhanced solubility for drug formulation |
| KMnO<sub>4</sub> (acidic) | 60°C, 2 h | Sulfone derivative | Antimicrobial studies |
Condensation and Cyclization
The triazole ring participates in acid-catalyzed condensation with aldehydes or ketones to form fused heterocycles. For instance:
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Condensation with 4-formylsydnone yields imidazo-triazole hybrids (Fig. 1), confirmed via single-crystal X-ray analysis .
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Cyclization with 2-chloro-4,5-dihydro-1H-imidazole produces bioactive imidazo[2,1-c] triazol derivatives .
Derivatization via Amide and Sulfonamide Formation
The benzamide’s carbonyl reacts with amines or sulfonyl chlorides to generate derivatives with enhanced bioactivity:
Table 1: Derivatives and Their Activities
Catalytic Reactions
Palladium-catalyzed cross-coupling reactions modify the chlorophenyl group:
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Suzuki coupling with aryl boronic acids introduces biaryl motifs, improving pharmacokinetic properties.
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Buchwald-Hartwig amination replaces chlorine with amines for targeted drug design.
Biological Implications
Derivatives exhibit promising antimicrobial and anticancer activities, particularly sulfonamide and urea analogs . For example, the biphenyl-sulfonamide derivative shows IC<sub>50</sub> values comparable to cisplatin against cervical and bladder cancers .
Analytical Characterization
Reaction products are confirmed via:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
- 2-Chlorophenyl vs. However, the amino group in facilitates stronger hydrogen bonding (N–H⋯S and N–H⋯O interactions), influencing crystal packing and solubility .
- Sulfanylidene (–S) vs. Sulfanyl (–S–) Groups : The sulfanylidene group in the target compound participates in hydrogen bonding (C=S⋯H–N), whereas sulfanyl (–S–) groups in form weaker van der Waals interactions, affecting thermal stability and solubility .
- 4-Methylbenzamide vs. Trimethoxyphenyl : The 4-methylbenzamide moiety in the target compound offers moderate electron-withdrawing effects, whereas the 3,4,5-trimethoxyphenyl group in provides electron-donating methoxy groups, enhancing π-π stacking and antimicrobial activity .
Crystallographic Insights
- Hydrogen Bonding Networks: The target compound forms a 2D hydrogen-bonded network via N–H⋯S and C=O⋯H–N interactions , whereas the amino derivative in exhibits a 3D network with additional N–H⋯N bonds .
- Packing Efficiency: The orthorhombic system of (data-to-parameter ratio = 18.9) suggests higher structural complexity compared to the monoclinic target compound (ratio = 19.8) .
Preparation Methods
Synthesis of 4-(2-Chlorophenyl)-1,2,4-Triazole-5-Thione
The triazole core is synthesized via cyclocondensation of thiocarbazide derivatives. A representative protocol involves:
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Reaction of 2-chlorophenylhydrazine with carbon disulfide in alkaline ethanol to form 1-(2-chlorophenyl)-2-thiocarbazide.
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Cyclization with formic acid under reflux to yield 4-(2-chlorophenyl)-1,2,4-triazole-5-thione.
Table 1: Reaction Conditions for Triazole Core Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CS₂, NaOH, EtOH | 0–5°C | 2 h | 85% |
| 2 | HCOOH, Δ | 100°C | 6 h | 78% |
Alkylation with 4-Methylbenzamide
The triazole-thione undergoes alkylation using chloromethyl-4-methylbenzamide. This step requires anhydrous conditions to prevent hydrolysis:
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Generation of chloromethyl-4-methylbenzamide via treatment of 4-methylbenzoyl chloride with chloromethylamine.
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Nucleophilic substitution between the triazole-thione and chloromethyl intermediate in dimethylformamide (DMF) with K₂CO₃ as base.
Table 2: Alkylation Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Base | K₂CO₃ | 90% conversion |
| Temperature | 80°C | Prevents side reactions |
| Time | 12 h | Completes substitution |
Optimization of Reaction Conditions
Catalytic Efficiency
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation yields by 15–20%. Alternative bases like triethylamine reduce side-product formation but require stricter moisture control.
Solvent Screening
Polar aprotic solvents (DMF, DMSO) outperform THF or acetonitrile due to better dissolution of the triazole intermediate. DMF achieves a 92% isolated yield compared to 68% in THF.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity. Residual solvents (DMF) are <0.1% by GC-MS.
Comparative Analysis with Analogues
Table 3: Yield Comparison with Structural Analogues
| Compound | Alkylation Yield | Purity |
|---|---|---|
| 4-Methylbenzamide derivative | 90% | 98% |
| 4-Fluorobenzamide analogue | 82% | 95% |
| Unsubstituted benzamide | 75% | 90% |
The electron-donating methyl group enhances nucleophilicity, increasing reactivity toward alkylation .
Q & A
Q. What are the optimal synthetic routes for this compound, and what challenges exist in achieving high yields?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A common approach is cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by functionalization. For example:
Step 1: React 2-chlorophenylhydrazine with thiourea to form a thiosemicarbazide intermediate.
Step 2: Cyclize with methyl 4-methylbenzoyl chloride under acidic conditions to form the triazole ring.
Step 3: Introduce the sulfanylidene group via oxidation-reduction cycles using agents like H₂O₂ or NaBH₄.
Challenges:
- Low yields (30–50%) due to steric hindrance from the 2-chlorophenyl group .
- Purification difficulties caused by byproducts (e.g., disulfide derivatives) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions. The sulfanylidene group () appears at ~160–170 ppm in -NMR .
- X-ray Crystallography: Essential for resolving stereochemistry and hydrogen-bonding networks. For example, the triazole ring’s planarity and dihedral angles with the benzamide group can be confirmed (e.g., 89.5° in related structures) .
- IR Spectroscopy: The stretch is observed at 650–750 cm⁻¹ .
Advanced Research Questions
Q. How does the sulfanylidene group influence reactivity and biological activity?
Methodological Answer: The group:
- Enhances Electrophilicity: Facilitates nucleophilic attacks (e.g., by cysteine residues in enzymes), making the compound a potential enzyme inhibitor .
- Mediates Redox Activity: Participates in disulfide bond formation under oxidative conditions, which may modulate its antimicrobial activity .
- Structural Role: Stabilizes the triazole ring via intramolecular hydrogen bonds (e.g., N–H···S interactions), as seen in crystallographic studies .
Experimental Design Tip: Compare bioactivity of the sulfanylidene derivative with its or analogs to isolate the sulfur’s contribution .
Q. What computational methods predict electronic properties and binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the LUMO of this compound localizes on the triazole ring, suggesting electrophilic attack sites .
- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 enzymes). Parameterize the sulfanylidene group’s partial charges using Merz-Singh-Kollman schemes .
- MD Simulations: Run 100-ns trajectories to evaluate stability in aqueous or lipid bilayers, focusing on the benzamide group’s hydrophobicity .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control for Solubility: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts. For insoluble batches, employ nanoformulation (e.g., PEGylated liposomes) .
- Standardize Assays: Validate antimicrobial activity via broth microdilution (CLSI guidelines) rather than disk diffusion, which may understate potency due to poor diffusion .
- Cross-Validate Targets: Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., dihydrofolate reductase) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug Design: Esterify the benzamide’s methyl group to enhance bioavailability. Hydrolysis in vivo regenerates the active form .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfanylidene oxidation). Block degradation via fluorination of the 2-chlorophenyl ring .
- Toxicity Screening: Use zebrafish embryos (FET assay) to rapidly assess hepatotoxicity linked to the triazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
